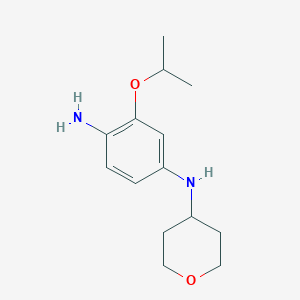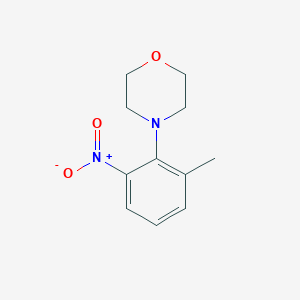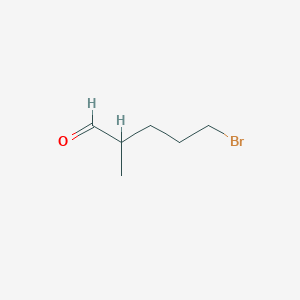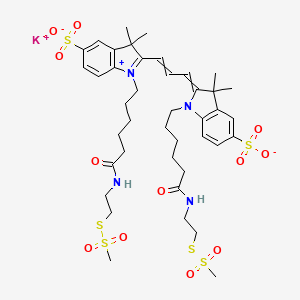![molecular formula C21H22N4O2 B13866438 N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: The focus is often on developing more eco-friendly, safe, and atom-economical approaches .
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include NaN3, Me3SiN3, and various metal catalysts. Conditions often involve microwave irradiation, which helps in achieving higher yields and faster reaction times .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial and anticancer agent . In materials science, it is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . The compound also finds applications in the development of self-assembly host–guest systems and as ligands in coordination chemistry .
Mécanisme D'action
The mechanism of action of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby exerting antibacterial effects . In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other derivatives include 2,7-dimethyl-1,8-naphthyridine and its various functionalized forms .
Uniqueness: What sets N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide apart is its unique combination of the 1,8-naphthyridine core with a cyclohexanecarboxamide moiety, which may confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C21H22N4O2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-15-6-8-16(9-7-15)24-21(27)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,24,27)(H2,22,23,25,26) |
Clé InChI |
CIIIYKOWERKQMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)









![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
